molecular formula C17H15IO3 B14483257 2-Iodo-3-oxo-1,3-diphenylpropyl acetate CAS No. 65193-97-7

2-Iodo-3-oxo-1,3-diphenylpropyl acetate

Cat. No.: B14483257
CAS No.: 65193-97-7
M. Wt: 394.20 g/mol
InChI Key: UAQMBAXCZBHVTQ-UHFFFAOYSA-N
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Description

2-Iodo-3-oxo-1,3-diphenylpropyl acetate is a chemical compound intended for research use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Compounds featuring a 1,3-diphenylpropyl core are of significant interest in synthetic and medicinal chemistry. For instance, the simple chalcone structure (1,3-diphenyl-2-propen-1-one) is known as a key scaffold for derivatives with a range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties . Furthermore, structurally complex cinnamoyl anthranilates, which share the 3-phenylprop-2-enoyl (cinnamoyl) motif, have been investigated as novel antiproliferative agents that function by inhibiting tubulin polymerization, a mechanism of action relevant to cancer therapy . The presence of both an iodine atom and an acetate ester in this molecule makes it a potentially versatile synthetic intermediate. The iodine moiety can serve as a reactive handle for further cross-coupling reactions, such as in Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Researchers might employ this compound in the synthesis and exploration of new chemical entities for various biological evaluations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65193-97-7

Molecular Formula

C17H15IO3

Molecular Weight

394.20 g/mol

IUPAC Name

(2-iodo-3-oxo-1,3-diphenylpropyl) acetate

InChI

InChI=1S/C17H15IO3/c1-12(19)21-17(14-10-6-3-7-11-14)15(18)16(20)13-8-4-2-5-9-13/h2-11,15,17H,1H3

InChI Key

UAQMBAXCZBHVTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)I

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 3 Oxo 1,3 Diphenylpropyl Acetate

Direct α-Iodination Strategies

Direct α-iodination strategies involve the introduction of an iodine atom at the carbon adjacent to the carbonyl group of a suitable precursor, such as 3-acetoxy-1,3-diphenylpropan-1-one. These methods leverage the enol or enolate form of the ketone to react with an electrophilic iodine source. researchgate.net

The development of metal-free catalytic systems for α-iodination aligns with the principles of green chemistry, avoiding the use of potentially toxic and expensive metal reagents. researchgate.netrsc.org These protocols often employ molecular iodine (I₂) in combination with an oxidant or under specific catalytic conditions to generate the active iodinating species. researchgate.net

One common metal-free approach involves the use of molecular iodine with an environmentally benign oxidant like hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net The reaction between a ketone, I₂, and aqueous H₂O₂ can effectively produce α-iodo ketones under solvent-free conditions. researchgate.net For a substrate like 3-acetoxy-1,3-diphenylpropan-1-one, this method would theoretically yield the desired product by promoting the introduction of iodine at the α-carbonyl position. researchgate.net The rate of reaction in such iodinations is often dependent on the concentration of the ketone and any acid catalyst, but notably independent of the iodine concentration, suggesting that the rate-determining step is the formation of the enol. docbrown.info Other metal-free systems include the use of iodine with reagents like sodium nitrite (B80452) and air, catalyzed by silica-supported sulfuric acid, which provides an efficient and selective method for the iodination of alkyl ketones at room temperature. mdpi.com

Table 1: Examples of Metal-Free α-Iodination Conditions for Ketones
Reagent SystemTypical SubstrateConditionsKey FeaturesReference
I₂ / 30% aq. H₂O₂Aryl alkyl ketonesSolvent-free, 45 °CEnvironmentally friendly; water is the only byproduct. researchgate.net
I₂ / NaNO₂ / Air / Silica-H₂SO₄Alkyl ketones, AldehydesMeCN, Room TempEfficient, selective, and operates under mild conditions. mdpi.com
I₂ / Oxone®β-Dicarbonyl compoundsMeOH, Room TempSelective for α-iodination without ring iodination. scribd.com

Electrophilic iodination remains the most fundamental method for synthesizing α-iodo ketones. dntb.gov.ua This approach can utilize elemental iodine, which is an inexpensive and non-toxic reagent, often activated by an oxidizing agent or a catalyst. researchgate.net Alternatively, iodide salts such as ammonium (B1175870) iodide (NH₄I) or potassium iodide (KI) can be used as the iodine source in the presence of an oxidant, which generates a potent electrophilic iodine species in situ. mdpi.com

Several oxidative systems have been developed to enhance the efficiency and selectivity of α-iodination.

I₂/TMOF: The combination of iodine and trimethylorthoformate (TMOF) provides an efficient method for the synthesis of α-iodo ketones from acetophenones. mdpi.com

CuO/I₂: Copper(II) oxide in combination with iodine has proven to be a highly effective system for the direct α-iodination of aromatic ketones under neutral conditions. organic-chemistry.orgorganic-chemistry.org The reaction proceeds with high yields, often at reflux in methanol (B129727). organic-chemistry.org CuO is believed to play multiple roles: it catalyzes the conversion of I₂ into a more reactive iodonium (B1229267) ion (I+), neutralizes the hydrogen iodide (HI) byproduct, and reoxidizes iodide (I⁻) back to molecular iodine. organic-chemistry.orgorganic-chemistry.orgsciencemadness.org This system is applicable to a wide range of aromatic ketones, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org

NH₄I/Oxone®: A practical and regioselective method for iodination involves the in-situ generation of electrophilic iodine from ammonium iodide (NH₄I) as the iodine source and Oxone® as the oxidant. scribd.commdma.ch Oxone® is a stable and inexpensive composite of KHSO₅, KHSO₄, and K₂SO₄. mdma.chnih.gov This system works well for the α-monoiodination of various carbonyl compounds, including aralkyl ketones and β-keto esters, typically in methanol, yielding products in moderate to excellent yields. scribd.com

Table 2: α-Iodination of Aromatic Ketones using CuO/I₂ System
Substrate (Ar-CO-CH₃)Time (h)Yield (%)
Acetophenone198
4'-Methoxyacetophenone199
4'-Methylacetophenone199
4'-Chloroacetophenone295
4'-Nitroacetophenone1270
2'-Naphthyl methyl ketone198
Data sourced from Yin et al. organic-chemistry.org

An alternative strategy involves the α-iodination of a corresponding α,β-unsaturated precursor, such as 1,3-diphenylprop-2-en-1-one (chalcone). The resulting α-iodo-α,β-unsaturated carbonyl compound is a valuable synthetic intermediate. thieme-connect.comthieme-connect.com While this product is not the saturated target molecule, its subsequent reduction and functionalization would constitute a viable pathway. These iodination reactions often proceed through a mechanism analogous to the Baylis-Hillman reaction. thieme-connect.comthieme-connect.com

A highly convenient protocol for the α-iodination of α,β-unsaturated carbonyl compounds uses molecular iodine in an aqueous tetrahydrofuran (B95107) (THF) medium, catalyzed by a nucleophilic amine like 4-(dimethylamino)pyridine (DMAP) or quinuclidine. thieme-connect.comthieme-connect.com This method provides exclusive α-iodination in high yields for a variety of cyclic and acyclic enones. thieme-connect.com DMAP is proposed to be a superior catalyst to pyridine (B92270) due to its greater nucleophilicity. thieme-connect.com The aqueous medium is thought to stabilize the zwitterionic intermediate formed after the nucleophilic attack of the catalyst on the enone, thereby increasing its lifetime and reactivity towards the electrophilic iodine. thieme-connect.com

Table 3: DMAP-Catalyzed α-Iodination of α,β-Unsaturated Enones
SubstrateTime (h)Yield (%)
Cyclohex-2-en-1-one0.598
Cyclopent-2-en-1-one0.595
(E)-4-phenylbut-3-en-2-one1.095
(E)-1,3-diphenylprop-2-en-1-one (Chalcone)1.098
Data sourced from Krafft et al. thieme-connect.com

α-Iodination of α,β-Unsaturated Carbonyl Compounds

Indirect Synthetic Routes and Precursor Functionalization

Indirect routes to 2-Iodo-3-oxo-1,3-diphenylpropyl acetate (B1210297) involve the functionalization of precursors where the α-iodo ketone is formed as part of a more complex transformation, rather than by direct substitution on a pre-formed ketone. A highly plausible indirect strategy is the iodoacetoxylation of an alkene precursor, specifically 1,3-diphenylprop-2-en-1-one (chalcone).

This reaction involves the simultaneous addition of an iodine atom and an acetate group across the carbon-carbon double bond. Such transformations, often termed iodoesterification or oxy-iodination, can be achieved using systems designed to generate a potent electrophilic iodine species in the presence of the desired nucleophile. The NH₄I/Oxone® system, noted for its utility in oxidative iodination, is also effective for the alkoxyiodination and iodoesterification of olefins. researchgate.net By performing the reaction of chalcone (B49325) with NH₄I and Oxone® in the presence of acetic acid or an acetate salt, one could anticipate the formation of the target molecule, 2-Iodo-3-oxo-1,3-diphenylpropyl acetate, directly. This approach constructs the requisite α-iodo and β-acetoxy functionalities in a single, atom-economical step from a readily available starting material.

Rearrangement Reactions Involving Iodonium Ions from Propargylic Esters

A plausible, though not explicitly documented for this specific molecule, synthetic route involves the rearrangement of a propargylic ester. The Meyer-Schuster rearrangement, which typically involves the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds, can be adapted for the synthesis of α-iodo unsaturated ketones when promoted by iodine. rsc.orgorganic-chemistry.org This reaction proceeds at ambient temperature and demonstrates good functional group tolerance. rsc.orgorganic-chemistry.org

A related transformation, the Iodo(III)-Meyer-Schuster rearrangement of propargylic alcohols promoted by a hypervalent iodine reagent such as benziodoxole triflate (BXT), yields α,β-unsaturated ketones bearing an α-λ³-iodanyl group. tohoku.ac.jpnih.gov It is conceivable that a similar rearrangement of a propargylic acetate, such as 1,3-diphenylprop-2-ynyl acetate, could proceed through an iodonium ion intermediate to furnish the desired α-iodo-β-keto acetate. This proposed pathway would involve the attack of the acetate group on the alkyne, activated by an electrophilic iodine source, followed by rearrangement.

Functionalization of Enol Acetates and β-Keto Esters

A more direct and widely applicable method for the synthesis of α-iodo-β-dicarbonyl compounds involves the direct halogenation of a pre-formed β-keto ester or its enol acetate equivalent. The α-hydrogens of 1,3-dicarbonyl compounds are acidic and can be readily deprotonated to form an enolate, which then acts as a nucleophile, reacting with an electrophilic iodine source. pressbooks.pub

The direct iodination of β-keto esters can be achieved using molecular iodine in the presence of a base. rsc.org The choice of base and reaction conditions can influence the selectivity and yield of the reaction.

SubstrateIodinating AgentBase/CatalystSolventProductYield (%)
β-keto esterI₂Base (e.g., DBU)-Methanofullerene derivativeHigh
β-keto esterI₂Base (e.g., DBU)-2',3'-dihydrofuran C60 derivativeHigh

This table presents a selective synthesis of fullerene derivatives from β-keto esters and C60, demonstrating the reactivity of β-keto esters with iodine and a base. rsc.org

Approaches from Related Diphenylpropyl Ketone Scaffolds

An alternative synthetic strategy begins with a related diphenylpropyl ketone scaffold, such as 1,3-diphenylpropan-1-one. The α-position of this ketone can be directly iodinated to introduce the iodine atom. A highly efficient and clean method for the direct α-iodination of aromatic ketones utilizes a combination of copper(II) oxide (CuO) and iodine in methanol. organic-chemistry.org This method proceeds under neutral conditions and offers high yields. organic-chemistry.org The CuO is believed to act as a catalyst, generating the reactive iodonium ion, neutralizing the hydrogen iodide byproduct, and reoxidizing iodide to molecular iodine. organic-chemistry.org

Following the α-iodination of the ketone, subsequent oxidation of the α-carbon and esterification would be required to yield the final target molecule, this compound.

SubstrateIodinating SystemSolventTemperature (°C)ProductYield (%)
AcetophenoneCuO, I₂Methanol65α-Iodoacetophenone~100
4-MethylacetophenoneCuO, I₂Methanol65α-Iodo-4-methylacetophenone~100
4-MethoxyacetophenoneCuO, I₂Methanol65α-Iodo-4-methoxyacetophenone~100
Indan-1-oneCuO, I₂Methanol652-Iodoindan-1-one~100

This table showcases the efficiency of the CuO/I₂ system for the α-iodination of various aromatic ketones, a method applicable to a diphenylpropyl ketone scaffold. organic-chemistry.org

Utilization of α-Azido Ketones as Synthetic Intermediates

α-Azido ketones are versatile synthetic intermediates that can be prepared from the corresponding α-halo ketones or directly from ketones. A unified strategy for the iodine(III)-mediated halogenation and azidation of 1,3-dicarbonyl compounds has been developed. organic-chemistry.org This method uses (diacetoxyiodo)benzene (B116549) to mediate the α-azidation of β-keto esters with sources like Bu₄NN₃. organic-chemistry.org

While the direct conversion of an α-azido group to an α-iodo group in a β-dicarbonyl compound is not a commonly reported transformation, it could potentially be achieved through a series of steps, for example, reduction of the azide (B81097) to an amine followed by a Sandmeyer-type reaction. This would provide an indirect route to the target molecule from an α-azido precursor.

SubstrateAzide SourceMediatorSolventProductYield (%)
Ethyl 2-oxocyclopentanecarboxylateBu₄NN₃(Diacetoxyiodo)benzeneMeCN/H₂OEthyl 1-azido-2-oxocyclopentanecarboxylate84
Ethyl benzoylacetateBu₄NN₃(Diacetoxyiodo)benzeneMeCN/H₂OEthyl 2-azido-3-oxo-3-phenylpropanoate81
1,3-Diphenyl-1,3-propanedioneBu₄NN₃(Diacetoxyiodo)benzeneMeCN/H₂O2-Azido-1,3-diphenyl-1,3-propanedione75

This table illustrates the synthesis of α-azido-β-dicarbonyl compounds, which could serve as precursors to α-iodo derivatives. organic-chemistry.org

Catalytic Approaches in the Synthesis of Iodinated Compounds

Catalysis plays a crucial role in developing efficient and selective methods for the synthesis of iodinated compounds. Both chiral and achiral catalysts have been employed to control the reactivity and stereoselectivity of iodination reactions.

Chiral Catalysis for Enantioselective Halogenation

The development of enantioselective methods for the α-halogenation of carbonyl compounds is a significant area of research. Chiral catalysts, including organocatalysts and metal complexes, have been utilized to achieve high levels of enantioselectivity in these transformations.

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric reactions. semanticscholar.orgacs.orgmdpi.comrsc.orgnih.govbeilstein-journals.orgacs.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, creating a well-organized chiral environment for the reaction to occur. In the context of α-halogenation, chiral phosphoric acids can catalyze the enantioselective reaction of β-dicarbonyl compounds with electrophilic halogen sources. nih.gov

Similarly, chiral Lewis bases, such as Cinchona alkaloids, can act as nucleophilic catalysts. nih.govjku.at They react with the halogenating agent to form a chiral electrophilic halogen-transfer reagent in situ, which then delivers the halogen to the substrate in an enantioselective manner. nih.govjku.at

Substrate TypeCatalyst TypeCatalyst ExampleHalogenating AgentEnantioselectivity (ee %)
β-Keto EsterChiral Phosphoric AcidF₁₀BINOL-derived CPANitroso compounds (for hydroxylation)High
β-Keto EsterCinchona AlkaloidCinchonidineHypervalent Iodine-based Cl-reagentGood
1,3-Dicarbonyl CompoundChiral 2-Aminobenzimidazole-NCSUp to 50
β-Keto EsterChiral SquaramideSquaramide 3jAzodicarboxylates (for amination)High to excellent

This table provides examples of different chiral organocatalysts used in the enantioselective functionalization of the α-position of β-dicarbonyl compounds. rsc.orgnih.govnih.govjku.atnih.govmdpi.com

Application of Lewis Acid, Brønsted Acid, and Lewis Base Catalysts

Lewis acids, Brønsted acids, and Lewis bases all play significant roles in promoting and controlling the outcome of iodination reactions of carbonyl compounds.

Lewis Acid Catalysis: Lewis acids can activate electrophilic halogenating agents, such as N-iodosuccinimide (NIS), increasing their reactivity. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, silver(I) triflimide has been used as a catalyst to activate NIS for the mild and rapid iodination of arenes. organic-chemistry.orgnih.gov In the context of β-dicarbonyl compounds, Lewis acids can also coordinate to the carbonyl groups, facilitating enolate formation and subsequent reaction with an electrophilic iodine source.

Brønsted Acid Catalysis: The acid-catalyzed α-halogenation of ketones is a classic organic reaction that proceeds through an enol intermediate. nih.govresearchgate.netpsu.edu The rate-determining step is the formation of the enol, which is catalyzed by the Brønsted acid. nih.gov This methodology is applicable to the iodination of a wide range of ketones and aldehydes. Trifluoroacetic acid is an effective catalyst for the regioselective iodination of electron-rich aromatic compounds with NIS. researchgate.netpsu.edu

Lewis Base Catalysis: Lewis bases can catalyze halogenation reactions by activating the halogenating agent. For instance, molecular iodine can act as a mild Lewis acid catalyst in various organic transformations. researchgate.net In the context of α-iodination, a Lewis base can interact with the iodine source to form a more reactive electrophilic species.

Catalyst TypeCatalyst ExampleSubstrate TypeIodinating AgentFunction of Catalyst
Lewis AcidSilver(I) triflimideArenesN-IodosuccinimideActivates NIS
Brønsted AcidTrifluoroacetic AcidElectron-rich aromaticsN-IodosuccinimideCatalyzes enol/enolate formation
Lewis Base/AcidMolecular IodineAldehydesEthyl diazoacetateMild Lewis acidic character
Lewis AcidCopper(II) oxideAromatic ketonesIodineGenerates reactive iodonium ion

This table summarizes the roles of different types of catalysts in iodination reactions. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netpsu.eduresearchgate.net

Metal-Mediated and Organocatalytic Syntheses

The introduction of iodine and acetate functionalities can be efficiently achieved through the use of metal-based catalysts or small organic molecules that facilitate the reaction.

Metal-Mediated Synthesis

Metal-mediated approaches to α-iodination of ketones often provide high yields and selectivity under mild conditions. Copper(II) oxide, for instance, has been demonstrated as an effective catalyst for the direct α-iodination of aromatic ketones. In a typical reaction, the ketone substrate is treated with molecular iodine in the presence of a catalytic amount of copper(II) oxide in a solvent like methanol at reflux. organic-chemistry.org This method is advantageous due to its neutral reaction conditions and the dual role of CuO, which acts as a catalyst to generate the reactive iodonium ion and as a base to neutralize the hydrogen iodide byproduct. organic-chemistry.orgorganic-chemistry.org

A plausible synthetic route to this compound using this methodology would likely start from a suitable precursor like 3-oxo-1,3-diphenylpropyl acetate. The α-iodination of this precursor under copper(II) oxide catalysis would yield the desired product. The reaction conditions, based on analogous systems, are summarized in the table below.

CatalystIodine SourceSolventTemperature (°C)Typical Yield (%)Reference
Copper(II) oxideI₂Methanol65High organic-chemistry.org

Organocatalytic Syntheses

Organocatalysis offers a powerful alternative to metal-based systems, often providing high levels of enantioselectivity in asymmetric reactions. For the synthesis of molecules like this compound, organocatalytic methods for α-functionalization of ketones are highly relevant. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), are frequently employed in these transformations for α-acetoxylation. beilstein-archives.orgrsc.org

The proposed mechanism for α-acetoxylation using PIDA involves the initial enolization of the ketone, which then attacks the electrophilic iodine atom of PIDA. This is followed by a nucleophilic substitution by an acetate group. rsc.org While this method directly installs the acetate group, a subsequent iodination step would be required to obtain the target molecule.

Alternatively, organocatalytic methods for the direct α-hydroxylation of ketones have been developed using iodosobenzene (B1197198) and various amino acid-derived catalysts. researchgate.net The resulting α-hydroxy ketone could then be converted to the corresponding acetate and subsequently iodinated.

CatalystOxidant/Acetate SourceSolventTemperature (°C)Typical Yield (%)Reference
Iodobenzene (catalytic)Acetic anhydride (B1165640) / H₂O₂Not specified30up to 86 organic-chemistry.org
Proline derivativesIodosobenzeneNot specifiedNot specifiedModerate researchgate.net

Transition-Metal-Free Synthetic Protocols

The development of transition-metal-free synthetic methods is of significant interest due to the reduced cost and toxicity associated with the absence of metal catalysts. For the synthesis of this compound, several transition-metal-free approaches for α-iodination and α-acetoxylation of ketones can be envisioned.

Transition-Metal-Free Iodination

Hypervalent iodine reagents can also be used stoichiometrically for iodination reactions. Diaryliodonium salts, for example, are effective electrophilic arylating and, in some contexts, iodinating agents in the absence of any metal catalyst. beilstein-journals.org Furthermore, elemental iodine can be used for the electrophilic iodination of phenols and other activated aromatic systems under oxidative conditions, a principle that can be extended to the enol or enolate forms of ketones. researchgate.net

Another notable transition-metal-free method is the decarboxylative iodination of carboxylic acids. nih.govacs.orgacs.org If a suitable β-keto acid precursor is available, this method could provide a direct route to the α-iodo ketone moiety.

Transition-Metal-Free α-Acetoxylation

The α-acetoxylation of ketones can be achieved using (diacetoxyiodo)benzene (PIDA) in the presence of acetic acid. beilstein-archives.org This reaction proceeds through a polar mechanism involving the enol tautomer of the ketone. This method is particularly attractive due to the use of stable and relatively low-toxicity reagents. beilstein-archives.org A binary system comprising a hypervalent iodine(III) reagent and a Lewis acid like BF₃·OEt₂ has also been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones, which could be adapted for acyclic substrates. frontiersin.org

A plausible two-step, transition-metal-free synthesis of this compound could involve the initial α-acetoxylation of 1,3-diphenylpropan-1-one using PIDA, followed by α-iodination of the resulting acetate derivative using a suitable iodine source under transition-metal-free conditions.

The following table summarizes representative conditions for transition-metal-free α-functionalization of ketones.

ReactionReagentSolventTemperatureTypical Yield (%)Reference
α-AcetoxylationPhI(OAc)₂Acetic AcidNot specifiedGood beilstein-archives.org
α-AcetoxylationHypervalent Iodine(III) / BF₃·OEt₂Not specifiedNot specifiedHigh frontiersin.org
Decarboxylative IodinationI₂Not specifiedNot specifiedGood nih.govacs.org

Reactivity and Transformation Pathways of 2 Iodo 3 Oxo 1,3 Diphenylpropyl Acetate

Reactions Involving the Carbon-Iodine Bond

The bond between the carbon and the iodine atom is a focal point of the molecule's reactivity due to the good leaving group ability of the iodide ion. This facilitates a variety of transformations, including nucleophilic substitutions, radical reactions, metal-halogen exchanges, and reductive dehalogenations.

Nucleophilic Substitution Reactions

The α-position to a carbonyl group is activated towards nucleophilic substitution. In the case of α-iodo ketones, the iodine atom is readily displaced by a range of nucleophiles. jove.comnih.gov This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-I bond and stabilizes the transition state of the substitution reaction. chemguide.co.uk

Common nucleophiles that can participate in these reactions include amines, thiolates, cyanides, and enolates. For instance, the reaction with primary or secondary amines would be expected to yield α-amino ketones, which are valuable intermediates in the synthesis of various nitrogen-containing compounds. chemsynthesis.comrasayanjournal.co.insphinxsai.com

Table 1: Representative Nucleophilic Substitution Reactions on α-Halo Ketones

NucleophileProduct TypeGeneral Reaction Conditions
Amines (R₂NH)α-Amino ketoneTypically in a polar solvent, often with a non-nucleophilic base to neutralize the generated HI.
Thiolates (RS⁻)α-Thio ketoneReaction with a thiol in the presence of a base, or with a pre-formed thiolate salt.
Cyanide (CN⁻)α-Cyano ketoneUse of alkali metal cyanides (e.g., KCN, NaCN) in a suitable solvent.
Azide (B81097) (N₃⁻)α-Azido ketoneReaction with sodium azide in a polar aprotic solvent.

This table presents generalized information for α-halo ketones, as specific data for 2-Iodo-3-oxo-1,3-diphenylpropyl acetate (B1210297) is not available.

Radical Reactions of α-Iodo Carbonyl Systems

The carbon-iodine bond in α-iodo carbonyl compounds is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, or in the presence of a radical initiator. libretexts.org This leads to the formation of an α-carbonyl radical, which can participate in a variety of subsequent reactions. nih.gov

Photochemical induction is a common method for generating radicals from α-iodo ketones. rsc.orgmdpi.com The resulting radical can undergo intramolecular cyclization if a suitable unsaturated moiety is present elsewhere in the molecule. rsc.orgnih.gov For 2-Iodo-3-oxo-1,3-diphenylpropyl acetate, in the absence of other reactive sites for intramolecular reactions, the generated radical would likely participate in intermolecular reactions, such as addition to alkenes or hydrogen atom abstraction from the solvent or other reagents.

Iodine(III) reagents can also be used to induce radical formation and subsequent reactions in β-dicarbonyl compounds. nih.gov These reactions often proceed via radical cation intermediates.

Metal-Halogen Exchange Reactions (e.g., Iodine-Copper Exchange)

Metal-halogen exchange is a powerful method for converting organic halides into organometallic reagents. wikipedia.org In the context of α-iodo ketones, this reaction allows for the in-situ generation of a nucleophilic carbon center at the α-position. While lithium-halogen exchange is common for many organic halides, its application to α-halo ketones can be complicated by the presence of the acidic α-protons and the electrophilic carbonyl group. stackexchange.com

A more specialized and often more compatible method for α,β-unsaturated carbonyl compounds is the iodine-copper exchange. nih.gov This reaction has been shown to proceed stereoselectively with β-iodo-α,β-unsaturated ketones, suggesting a potential pathway for related systems. The resulting organocuprate can then be trapped with various electrophiles. Although not a direct analogue, this demonstrates the feasibility of metal-halogen exchange in molecules with proximate carbonyl functionalities.

Reductive Dehalogenation Processes

The carbon-iodine bond in α-iodo ketones can be cleaved reductively to replace the iodine atom with a hydrogen atom. wikipedia.org A widely used reagent for this transformation is samarium(II) iodide (SmI₂), a mild, one-electron reducing agent. nih.govwikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a radical intermediate formed by the transfer of an electron from SmI₂ to the α-iodo ketone. nih.gov This radical is then further reduced and protonated to yield the dehalogenated ketone.

This process is highly efficient and chemoselective, tolerating a wide range of other functional groups. For this compound, treatment with samarium(II) iodide in the presence of a proton source (like methanol (B129727) or water) would be expected to cleanly yield 3-oxo-1,3-diphenylpropyl acetate.

Table 2: Representative Reductive Dehalogenation of α-Halo Ketones with SmI₂

SubstrateProductReagentsYield (%)
2-BromoacetophenoneAcetophenoneSmI₂, THF, MeOH>95
2-Iodo-1-phenyl-1-propanone1-Phenyl-1-propanoneSmI₂, THF, H₂OHigh
α-BromocyclohexanoneCyclohexanoneSmI₂, THF98

This table presents data for analogous α-halo ketones to illustrate the general utility of SmI₂ in reductive dehalogenation. nih.govwikipedia.orgorganic-chemistry.org

Reactions at the Ketone Moiety

The ketone carbonyl group in this compound is an electrophilic center and can undergo a variety of condensation and addition reactions. The presence of the adjacent acetate group and the α-iodo substituent can influence the reactivity of the enolate formed from this ketone.

Carbonyl Condensations and Additions (e.g., Aldol-type reactions on related ketones)

The ketone moiety can, in principle, participate in Aldol-type reactions. harvard.eduyoutube.com This would involve the formation of an enolate under basic conditions, which could then act as a nucleophile and attack an aldehyde or another ketone. However, the presence of the acidic proton at the 2-position, flanked by two carbonyl-like groups (the ketone and the ester of the acetate), makes this position particularly prone to deprotonation. The resulting enolate would be stabilized by resonance involving both the ketone and the acetate carbonyls.

A related and highly relevant reaction for β-dicarbonyl compounds is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.orgsigmaaldrich.comrsc.orgsemanticscholar.orgyoutube.com While the iodine substituent at the active methylene position would alter the typical course of this reaction, the underlying principle of enolate formation and subsequent nucleophilic attack on a carbonyl is central.

Furthermore, the dehalogenated analogue, 3-oxo-1,3-diphenylpropyl acetate, would be a classic substrate for Aldol (B89426) and Claisen-type condensations. The enolate could be selectively formed and reacted with various electrophiles. For the iodo-compound itself, the reaction of its enolate with an aldehyde would lead to a β-hydroxy ketone, which could potentially undergo subsequent transformations.

Enolization and Enolate Chemistry

The presence of two carbonyl groups flanking the α-carbon significantly influences the enolization behavior of this compound. The protons on the carbon adjacent to the carbonyl groups (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl groups and the intervening carbon atom.

The formation of the enolate is a critical step in many reactions of this compound. The regioselectivity of enolization in unsymmetrical β-dicarbonyl compounds can be influenced by both kinetic and thermodynamic factors. In the case of this compound, the iodine atom at the α-position will electronically influence the acidity of the α-proton and the stability of the resulting enolate. The enolate can act as a nucleophile, reacting with various electrophiles at the α-carbon.

FeatureDescription
α-Proton Acidity The protons on the carbon between the two carbonyl groups are significantly more acidic than those of a simple ketone due to the electron-withdrawing effect of both carbonyls.
Enolate Stability The resulting enolate is stabilized by delocalization of the negative charge across the O=C-C-C=O system.
Nucleophilicity The enolate is a soft nucleophile, with the major resonance contributor having the negative charge on the central carbon atom, leading to C-alkylation as the predominant reaction pathway.

Transformations of α-Substituted Ketones

The α-iodo ketone functionality is a key reactive site within the molecule. α-Haloketones are known to undergo a variety of transformations, including nucleophilic substitution and rearrangement reactions. One of the most significant reactions of α-halo ketones with a non-enolizable α'-proton is the Favorskii rearrangement. In this reaction, treatment with a base leads to the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a rearranged carboxylic acid derivative. For this compound, which has an enolizable proton, the reaction with a base would likely lead to the formation of an enolate, which could then undergo intramolecular cyclization to a cyclopropanone, followed by rearrangement.

Another important transformation is the nucleophilic substitution of the iodide. The iodide is a good leaving group, and the α-carbon is susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

Table of Potential Transformations of the α-Iodo Ketone Moiety

Reaction TypeReagentsProbable Product
Favorskii Rearrangement Base (e.g., NaOH, NaOR)Rearranged carboxylic acid or ester
Nucleophilic Substitution Nucleophiles (e.g., R₂NH, RS⁻, N₃⁻)α-Substituted ketone
Reductive Dehalogenation Reducing agents (e.g., Zn/AcOH)3-Oxo-1,3-diphenylpropyl acetate

Reactions Involving the Acetate Ester Functionality

Ester Hydrolysis and Transesterification

The acetate ester group in this compound can be cleaved under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transesterification, the conversion of one ester to another, is also a feasible reaction. This is typically achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol produced as a byproduct. The selective transesterification of β-keto esters is a known process and can be achieved under various catalytic conditions. ddugu.ac.inresearchgate.netorganic-chemistry.orgwikipedia.org

Table of Typical Conditions for Ester Cleavage

ReactionConditionsProduct
Acid-Catalyzed Hydrolysis H₃O⁺, heat2-Iodo-3-hydroxy-1,3-diphenylpropan-1-one
Base-Catalyzed Hydrolysis NaOH, H₂O, heat2-Iodo-3-hydroxy-1,3-diphenylpropan-1-one (as carboxylate salt)
Transesterification R'OH, H⁺ or R'O⁻2-Iodo-3-oxo-1,3-diphenylpropyl (new ester)

Enolate Chemistry of Acetate Esters

While the protons α to the ketone are significantly more acidic, it is theoretically possible to form an enolate from the acetate group. This would require a very strong, sterically hindered base, such as lithium diisopropylamide (LDA), to deprotonate the methyl group of the acetate. However, in this compound, the acidity of the proton at the 2-position is much greater due to the influence of two carbonyl groups. Therefore, enolization at the acetate methyl group is highly unlikely to compete with the formation of the enolate of the β-dicarbonyl system under typical reaction conditions. Should it be formed, this ester enolate could participate in reactions such as aldol or Claisen condensations.

Cascade and Multicomponent Reactions Incorporating the Compound

The multifunctional nature of this compound makes it a prime candidate for use in cascade and multicomponent reactions. In a cascade reaction, the product of an initial reaction becomes the substrate for a subsequent reaction in the same pot. A multicomponent reaction (MCR) involves three or more reactants coming together in a single reaction vessel to form a product that incorporates portions of all the reactants.

Given the presence of an α-haloketone and a β-dicarbonyl moiety, this compound could participate in tandem reactions. For instance, a nucleophile could first displace the iodide, and the resulting intermediate could then undergo an intramolecular reaction involving the ester or one of the ketone groups.

Iodine has been shown to be an effective catalyst in various multicomponent reactions involving β-keto esters. nrochemistry.compurechemistry.orgwikipedia.org It is conceivable that this compound could be a substrate in similar transformations, where the iodine atom is either retained in the final product or participates in the reaction mechanism before being eliminated or substituted. For example, a reaction involving an aldehyde, an amine, and the enolizable β-dicarbonyl portion of the molecule could lead to the formation of complex heterocyclic structures.

Table of Potential Cascade/Multicomponent Reaction Types

Reaction NamePotential ReactantsPotential Product Class
Hantzsch Dihydropyridine Synthesis Analogue Aldehyde, AmmoniaDihydropyridine derivative
Paal-Knorr Furan Synthesis Analogue Primary amine or dehydrating agentSubstituted furan
Michael Addition followed by Cyclization α,β-Unsaturated carbonyl compoundHighly functionalized carbocycle or heterocycle

Mechanistic Investigations of Reactions Involving 2 Iodo 3 Oxo 1,3 Diphenylpropyl Acetate

Elucidation of α-Iodination Reaction Mechanisms

The synthesis of α-iodo carbonyl compounds, including 1,3-dicarbonyl derivatives, is a significant transformation in organic chemistry. mdpi.com The introduction of an iodine atom at the α-position of a compound like 1,3-diphenylpropan-1,3-dione (the precursor to the title compound) can generally proceed through either electrophilic or radical pathways.

The electrophilic iodination of 1,3-dicarbonyl compounds is a well-established process. mdpi.com This pathway is predicated on the generation of an enol or enolate intermediate, which then acts as a nucleophile. The acidity of the α-proton, situated between the two carbonyl groups of the 1,3-dicarbonyl precursor, facilitates the formation of this intermediate.

The mechanism typically involves the following steps:

Enolization: The 1,3-dicarbonyl compound tautomerizes to its more nucleophilic enol form. This process can be catalyzed by either acid or base.

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic iodine source. Common iodinating agents include molecular iodine (I₂) or sources of the iodonium (B1229267) ion (I⁺), such as N-iodosuccinimde (NIS) or iodine in the presence of an oxidizing agent. organic-chemistry.orgnih.gov

Deprotonation: A subsequent deprotonation step regenerates the carbonyl group and yields the final α-iodinated product.

Hypervalent iodine reagents can also mediate these transformations. For instance, (diacetoxyiodo)benzene (B116549) can be used in conjunction with an azide (B81097) source for α-azidation, and similar conditions with halide sources lead to α-halogenation, suggesting an ionic pathway involving azidoiodinane intermediates. organic-chemistry.orgacs.org In the context of 1,3-dicarbonyl compounds, iodonium ylides can be formed, which upon reaction with HF or HCl, are proposed to undergo C-protonation to form an iodonium halide intermediate. nih.govresearchgate.net This intermediate then undergoes displacement by the halide ion to yield the 2-halogenated product. nih.gov

StepDescriptionKey IntermediatesCommon Reagents
1. EnolizationTautomerization of the dicarbonyl to its enol form.Enol, EnolateAcid or Base Catalyst
2. Nucleophilic AttackThe enol attacks an electrophilic iodine species.Iodonium-bridged ionI₂, NIS, I₂/Oxidant
3. DeprotonationLoss of a proton to form the final product.-Solvent or Base

Alternatively, the α-iodination can proceed via a free radical mechanism, particularly under photochemical conditions or in the presence of radical initiators. pearson.com The generation of an iodine radical (I•) is the key initiation step. scielo.org.mxresearchgate.net This can be achieved through the homolytic cleavage of molecular iodine (I₂) by heat or light, or through the electrochemical oxidation of iodide ions. scielo.org.mxresearchgate.netresearchgate.net

A plausible radical mechanism involves these stages:

Initiation: An initiator generates iodine radicals (I•). pearson.com

Propagation:

The iodine radical abstracts a hydrogen atom from the α-carbon of the 1,3-dicarbonyl compound, forming an alkyl radical and hydrogen iodide (HI). pearson.com

This alkyl radical then reacts with a molecule of I₂ to form the α-iodo product and another iodine radical, which continues the chain reaction. pearson.com

Termination: The reaction ceases when two radicals combine. pearson.com

The involvement of radical intermediates has been verified in various iodine-mediated reactions through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect and characterize radical species. scielo.org.mxresearchgate.net For example, evidence for the formation of the iodine radical (I•) has been presented in the electrochemical oxidation of iodide. scielo.org.mxresearchgate.net

Mechanistic Studies of Carbon-Iodine Bond Transformations

The carbon-iodine (C-I) bond in 2-Iodo-3-oxo-1,3-diphenylpropyl acetate (B1210297) is a key site of reactivity. Its cleavage and subsequent transformations are central to the utility of this compound as a synthetic intermediate. acs.org Mechanistic studies reveal several potential pathways for these transformations.

Single Electron Transfer (SET) is a fundamental process in organic chemistry that can initiate reactions by generating radical ions. acs.orgsigmaaldrich.com In the case of 2-Iodo-3-oxo-1,3-diphenylpropyl acetate, a SET event could occur from an electron donor to the molecule, leading to the cleavage of the C-I bond. This process would form a carbon-centered radical and an iodide ion.

This pathway is particularly relevant in photochemical reactions or in the presence of strong reducing agents. rsc.org Iodine-mediated reactions involving peroxide decomposition can also proceed via a SET mechanism to generate radical species. researchgate.net The resulting carbon-centered radical can then participate in a variety of subsequent reactions, such as intramolecular cyclizations or intermolecular additions. rsc.orgacs.org

The iodine atom in the subject compound can act as a leaving group or participate in the formation of an iodonium ion intermediate. Diaryliodonium salts, for instance, are known to function as organocatalysts, activating substrates through noncovalent interactions. rsc.org In the context of α-iodo dicarbonyls, an adjacent nucleophilic group could facilitate the displacement of the iodide, or an external electrophile could attack the iodine atom.

The formation of a bridged iodonium ion is a key step in reactions like iodolactonization, where an alkene attacks an electrophilic iodine source. stackexchange.com While the title compound lacks an internal alkene, the principle of iodonium ion formation remains relevant. For instance, in the presence of a Lewis acid or under acidic conditions, the iodine atom could be activated, leading to the formation of a transient iodonium species that is highly susceptible to nucleophilic attack. rsc.org This activation makes the iodine a better leaving group and facilitates substitution reactions at the α-carbon.

Mechanistic PathwayInitiating StepKey IntermediatePotential Outcome
Single Electron Transfer (SET)Transfer of an electron to the C-I bondCarbon-centered radicalRadical cyclization, addition
Iodonium Ion FormationActivation of iodine by an electrophile/Lewis acidIodonium speciesNucleophilic substitution
Intramolecular RearrangementMigration of a substituent groupRearranged carbon skeletonFormation of isomeric products

Intramolecular rearrangements offer pathways to complex molecular architectures from simpler precursors. nih.govnih.gov For this compound, rearrangements could be triggered by the cleavage of the C-I bond. One plausible rearrangement is a 1,2-phenyl shift.

Such a mechanism could be initiated under conditions that favor the formation of a carbocation or a radical at the α-carbon. For example, iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones has been shown to proceed via oxidative aryl migration. acs.orgresearchgate.net A similar migration of one of the phenyl groups in the title compound could occur, leading to a rearranged carbon skeleton. This process might involve the formation of a bridged phenonium ion intermediate if the pathway is cationic, or proceed through a radical mechanism if initiated by a SET process. acs.org These rearrangements can be highly specific, often dictated by the stereoelectronic requirements of the transition state. nih.gov

Catalytic Reaction Mechanism Studies

The catalytic reaction mechanisms involving this compound are a subject of significant interest in synthetic organic chemistry. Understanding these mechanisms is crucial for the development of stereoselective and efficient synthetic methodologies. This section delves into the investigations of catalyst-substrate interactions and the influence of the reaction environment on the mechanistic pathways.

Investigation of Chiral Catalyst-Substrate Interactions

While direct mechanistic studies detailing the interaction of chiral catalysts with this compound are not extensively documented, insights can be drawn from studies on structurally related β-dicarbonyl compounds. The asymmetric Michael addition of 1,3-diphenyl-1,3-propanedione to α,β-unsaturated aldehydes, for instance, has been catalyzed by chiral ferrocenium-based catalysts. In such reactions, the catalyst is believed to activate the substrate through the formation of a chiral enolate or by coordinating to the dicarbonyl compound, thereby creating a chiral environment that directs the approach of the electrophile. This stereocontrol is critical for achieving high enantioselectivity.

The interaction between a chiral catalyst and a substrate like this compound would likely involve the formation of a transient chiral complex. The stereochemical outcome of the reaction is then determined by the steric and electronic properties of this complex. The catalyst's chiral ligands create a spatially defined pocket that preferentially accommodates one enantiomeric transition state over the other.

Table 1: Key Interactions in Postulated Chiral Catalyst-Substrate Complexes

Interaction TypeDescriptionPotential Impact on Stereoselectivity
Coordination The catalyst's metal center or Lewis acidic site coordinates to the carbonyl oxygens of the substrate.Orients the substrate within the chiral environment of the catalyst.
Hydrogen Bonding Hydrogen bond donors on the catalyst can interact with the carbonyl groups of the substrate.Can provide additional stabilization to the transition state and enhance stereodifferentiation.
Steric Repulsion Bulky groups on the chiral ligand can sterically hinder one face of the substrate's enolate.Directs the incoming electrophile to the less hindered face, controlling the stereochemistry.
π-π Stacking Aromatic rings in the catalyst and the diphenylpropyl moiety of the substrate may engage in π-π stacking.Can influence the conformation of the substrate within the catalyst's active site.

Further research, including computational modeling and spectroscopic studies, is necessary to fully elucidate the specific non-covalent interactions that govern the stereochemical outcome of reactions involving this compound and chiral catalysts.

Impact of Solvent and Additives (e.g., aqueous media, DMAP) on Mechanism

The reaction medium and the presence of additives can significantly alter the mechanistic course of reactions involving this compound.

Aqueous Media:

The use of aqueous media in organic reactions is a growing area of interest due to its environmental benefits. For reactions involving polar substrates like β-dicarbonyl compounds, water can influence the reaction mechanism in several ways. It can promote reactions through the hydrophobic effect, where the aggregation of nonpolar reactants in water accelerates the reaction. Furthermore, the high polarity and hydrogen-bonding ability of water can stabilize charged intermediates and transition states, potentially altering reaction rates and selectivities. However, the impact of aqueous media on reactions with this compound would also depend on the stability of the C-I bond and the potential for hydrolysis of the acetate group under the reaction conditions.

4-Dimethylaminopyridine (DMAP):

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst often used in acylation and other reactions. In the context of reactions involving α-halo carbonyl compounds, DMAP can play a crucial role. Studies on the DMAP-catalyzed metal-free aerobic oxidation of aryl α-halo esters to aryl α-keto esters suggest a mechanism proceeding through a pyridinium (B92312) ylide intermediate. nih.govacs.orgacs.org

A plausible mechanism for the involvement of DMAP with this compound could initiate with the nucleophilic attack of DMAP on the carbon bearing the iodine atom, displacing the iodide ion to form a pyridinium salt. Subsequent deprotonation of the acidic α-proton would generate a pyridinium ylide. This highly reactive intermediate could then participate in various transformations.

Table 2: Proposed Role of DMAP in Reactions of this compound

StepDescriptionIntermediate Formed
1. Nucleophilic Attack DMAP attacks the electrophilic carbon attached to the iodine atom.N-(3-oxo-1,3-diphenyl-2-acetoxypropyl)-4-dimethylaminopyridinium iodide
2. Deprotonation A base removes the acidic proton alpha to the carbonyl groups.Pyridinium ylide
3. Further Reaction The ylide intermediate undergoes subsequent reactions (e.g., rearrangement, cycloaddition).Varies depending on reaction partners

Stereochemical Aspects and Asymmetric Synthesis

Chiral Induction in Halogenation Reactions

The introduction of an iodine atom at the α-position of a ketone can be influenced by existing stereocenters within the molecule or by the use of chiral reagents and catalysts. In the case of "2-Iodo-3-oxo-1,3-diphenylpropyl acetate (B1210297)," the chiral center at the C3 position, bearing an acetoxy group, can direct the incoming iodine atom to a specific face of the enol or enolate intermediate. This phenomenon, known as substrate-controlled diastereoselection, is a cornerstone of asymmetric synthesis.

The mechanism of acid-catalyzed α-halogenation of ketones proceeds through an enol intermediate. The formation of the enol is often the rate-determining step. libretexts.org For an unsymmetrical ketone, halogenation under acidic conditions typically occurs at the more substituted α-carbon. wikipedia.orgyoutube.com

In a basic medium, the reaction proceeds via an enolate intermediate. Successive halogenations are often faster than the first due to the inductive electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-hydrogens. wikipedia.org

The stereochemical outcome of the iodination of a β-acetoxy ketone like the precursor to "2-Iodo-3-oxo-1,3-diphenylpropyl acetate" would be highly dependent on the preferred conformation of the molecule. Non-covalent interactions, such as hydrogen bonding (in the case of a β-hydroxy precursor) or steric hindrance from the bulky phenyl and acetoxy groups, would play a crucial role in directing the approach of the iodinating agent.

Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule, can effectively control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comblogspot.com For instance, attaching a chiral auxiliary to the precursor of "this compound" could create a rigid conformational bias, forcing the iodination to occur from a specific face of the molecule, leading to a high diastereomeric excess of one isomer.

Diastereoselective and Enantioselective Synthesis of α-Iodo Carbonyl Compounds

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of α-iodo carbonyl compounds is a significant area of research. For "this compound," this would involve controlling the relative and absolute stereochemistry at both the C2 and C3 positions.

Diastereoselective Synthesis:

Substrate-controlled diastereoselective iodination of a precursor like 3-hydroxy-1,3-diphenylpropan-1-one, followed by acetylation, could yield diastereomerically enriched "this compound." The relative stereochemistry (syn or anti) would be dictated by the directing effect of the hydroxyl group.

Enantioselective Synthesis:

The enantioselective synthesis of α-iodo ketones can be achieved using chiral catalysts. Chiral hypervalent iodine reagents and chiral iodoarenes have been employed in stereoselective α-functionalization of carbonyl compounds. nih.govbeilstein-journals.org These catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

For example, the use of Cinchona alkaloids as catalysts in the α-chlorination of β-keto esters has been shown to provide high enantiomeric excess. nih.gov A similar strategy could potentially be adapted for the iodination of the β-acetoxy ketone precursor.

The table below summarizes representative results for the enantioselective α-halogenation of β-dicarbonyl compounds using different catalytic systems, which could be conceptually applied to the synthesis of "this compound".

Catalyst/ReagentSubstrate TypeHalogenating AgentSolventYield (%)Enantiomeric Excess (ee, %)
Cinchona Alkaloid Derivativeβ-Keto EsterNCSTolueneup to 99up to 97
Chiral IodoareneKetonemCPBA/TsOHMeCN/CH₂Cl₂up to 96up to 80
Ti(IV)/TADDOL Complexβ-Keto EsterNCSCH₂Cl₂GoodHigh

This table presents generalized data from studies on analogous compounds to illustrate the potential for enantioselective synthesis. NCS = N-chlorosuccinimide; mCPBA = meta-chloroperoxybenzoic acid; TsOH = p-toluenesulfonic acid; TADDOL = α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol.

Control of Geometric Isomerism in Related Olefinic Systems

α-Halo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones through dehydrohalogenation. libretexts.orgfiveable.me The stereochemistry of the starting α-halo ketone can influence the geometry (E/Z isomerism) of the resulting alkene. This is particularly relevant in E2 elimination reactions, which are stereospecific and typically proceed through an anti-periplanar transition state. chemistrysteps.comchemistrysteps.comyoutube.commasterorganicchemistry.comkhanacademy.org

For "this compound," elimination of HI would lead to the formation of an α,β-unsaturated β-acetoxy ketone. The geometric outcome of this elimination would depend on the relative stereochemistry of the iodine at C2 and the hydrogen at C3, as well as the reaction conditions.

The requirement for an anti-periplanar arrangement of the departing hydrogen and iodine atoms means that the conformation of the molecule at the point of elimination is critical. chemistrysteps.comchemistrysteps.com By controlling the diastereomeric form of the starting material, it is possible to selectively synthesize either the (E)- or (Z)-isomer of the resulting alkene.

For instance, if the syn-diastereomer of "this compound" preferentially adopts a conformation where a C3-hydrogen and the C2-iodine are anti-periplanar, it will lead to one geometric isomer of the alkene. Conversely, the anti-diastereomer will lead to the other geometric isomer under the same conditions.

Stereochemical Analysis of Synthesized Products

The determination of the absolute and relative stereochemistry of the synthesized products is crucial. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants (J-values) between adjacent protons can provide information about their dihedral angle, which is related to their stereochemical relationship (syn or anti). For "this compound," the coupling constant between the protons at C2 and C3 would be indicative of their relative orientation. researchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can provide further structural information and help in assigning the stereochemistry. oxinst.comnews-medical.net

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used technique for separating enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers of "this compound" would exhibit different retention times, allowing for their separation and quantification of the enantiomeric or diastereomeric excess. nih.gov

X-ray Crystallography:

Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. nih.gov If suitable crystals of a particular stereoisomer of "this compound" can be obtained, this technique would provide definitive proof of its three-dimensional structure.

The table below outlines the primary analytical methods used for stereochemical analysis.

Analytical TechniqueInformation ObtainedApplication to this compound
¹H NMR SpectroscopyRelative stereochemistry (syn/anti), conformational analysis.Determination of the relative configuration at C2 and C3 based on coupling constants.
Chiral HPLCSeparation and quantification of enantiomers and diastereomers.Determination of enantiomeric excess (ee) and diastereomeric ratio (dr).
X-ray CrystallographyAbsolute and relative stereochemistry of crystalline compounds.Unambiguous determination of the 3D structure of a single stereoisomer.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, mapping potential energy surfaces, and characterizing transition states.

Iodination of the Precursor: The formation of 2-Iodo-3-oxo-1,3-diphenylpropyl acetate (B1210297) likely proceeds via the α-iodination of a precursor like 1,3-diphenyl-1,3-propanedione. The generally accepted mechanism for α-halogenation of carbonyl compounds involves the formation of an enol or enolate intermediate, which then acts as a nucleophile. fiveable.me Computational models can calculate the energy barriers for both the acid-catalyzed (enol pathway) and base-catalyzed (enolate pathway) routes. The enolate, being more nucleophilic, typically reacts faster. The subsequent step is the electrophilic attack by an iodine source (e.g., I₂, N-iodosuccinimide) on the electron-rich α-carbon of the enolate.

Theoretical calculations would focus on:

Transition State Geometry: Modeling the transition state for the formation of the C-I bond. This would involve the enolate double bond attacking the σ-antibonding orbital of the I-I bond (or I-X bond in other iodinating agents), leading to the displacement of an iodide or succinimide anion.

Activation Energy: Calculating the energy difference between the reactants (enolate + iodinating agent) and the transition state. This value is crucial for predicting the reaction rate. The reactivity for α-halogenation generally follows the trend Cl₂ > Br₂ > I₂. fiveable.me

Subsequent Reactions: As an α-iodo ketone, the primary reaction pathway for 2-Iodo-3-oxo-1,3-diphenylpropyl acetate with nucleophiles is bimolecular nucleophilic substitution (SN2). nih.govwikipedia.org The iodine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. Computational studies can model the SN2 transition state, confirming the backside attack of the nucleophile and the inversion of stereochemistry at the α-carbon. nih.gov

Computational MethodApplication in Pathway AnalysisTypical Software
DFT (e.g., B3LYP) Geometry optimization of reactants, intermediates, transition states, and products. Calculation of reaction and activation energies.Gaussian, ORCA
IRC Calculations Intrinsic Reaction Coordinate calculations to confirm that a found transition state connects the correct reactants and products.Gaussian, ORCA
PCM/SMD Models Inclusion of solvent effects (Polarizable Continuum Model/Solvation Model based on Density) to simulate reactions in solution.Gaussian, ORCA

This table illustrates common computational methods and their applications in studying reaction pathways for compounds analogous to this compound.

Electronic Structure Analysis of this compound and Relevant Intermediates

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For this compound, the interplay of several functional groups creates a distinct electronic profile.

Inductive and Resonance Effects: The molecule contains multiple electron-withdrawing groups: two phenyl rings, a carbonyl group, and an acetate group. The most significant is the carbonyl group, which strongly polarizes the adjacent C-I bond through its inductive effect. This effect increases the partial positive charge on the α-carbon, making it highly electrophilic and susceptible to nucleophilic attack. nih.gov

Molecular Orbitals: The reactivity of α-halo ketones can be rationalized using Frontier Molecular Orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) is key to understanding reactions with nucleophiles. In this molecule, the LUMO is expected to be localized along the C-I bond, specifically having a large coefficient on the α-carbon and exhibiting σ* (antibonding) character. Nucleophilic attack targets this LUMO, leading to the cleavage of the C-I bond. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the charge distribution. It would likely show a significant positive charge on the α-carbon and the carbonyl carbon, identifying them as the primary electrophilic centers. The analysis also provides insights into hyperconjugative interactions that contribute to the molecule's stability and reactivity.

Atomic SiteExpected Partial ChargeKey Electronic Feature
Carbonyl Carbon Highly Positive (δ+)Strong electrophilic site due to the electronegativity of the oxygen atom.
α-Carbon (C-I) Positive (δ+)Electrophilicity enhanced by the inductive effects of the adjacent carbonyl group and the iodine atom. nih.gov
Iodine Atom Slightly Negative (δ-)Acts as a good leaving group; its large size and polarizability facilitate the cleavage of the C-I bond.
Carbonyl Oxygen Highly Negative (δ-)Nucleophilic site, involved in hydrogen bonding and coordination to Lewis acids.

This table summarizes the predicted electronic characteristics of key atomic sites in this compound based on the principles of electronic effects in α-halo ketones.

Prediction of Chemical Reactivity and Selectivity

The electronic structure analysis allows for robust predictions of chemical reactivity.

Electrophilic Sites: As established, the two primary electrophilic sites are the α-carbon and the carbonyl carbon. The α-carbon is a "soft" electrophilic center, preferentially attacked by soft nucleophiles (e.g., thiolates, iodide), while the carbonyl carbon is a "hard" electrophilic center, attacked by hard nucleophiles (e.g., organolithiums, Grignard reagents). This dual reactivity makes α-halo ketones versatile synthetic intermediates. wikipedia.org

Nucleophilic Substitution: The most characteristic reaction is the SN2 substitution at the α-carbon, displacing the iodide. The reactivity in these substitutions is significantly higher for α-halo ketones compared to corresponding alkyl halides due to the electronic activation by the carbonyl group. nih.gov

Stereoselectivity: The α-carbon in this compound is a stereocenter. Reactions at this center, such as SN2 substitutions, are expected to proceed with high stereoselectivity, resulting in an inversion of configuration. If the starting material is enantiomerically pure, the product will also be enantiomerically pure (but with the opposite configuration).

Enolate Formation: The hydrogen on the other α-carbon (part of the CH₂ group in the precursor) remains acidic. Treatment with a suitable base can generate an enolate, which can then participate in various C-C bond-forming reactions.

Molecular Modeling and Dynamics Simulations (if applicable to related complex systems)

While molecular dynamics (MD) simulations are more commonly applied to large systems like proteins or polymers, they can offer valuable insights into the conformational behavior of flexible molecules like this compound in solution.

Conformational Analysis: The molecule possesses several rotatable bonds, including those connecting the phenyl rings and the acetate group to the main propyl chain. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations. These simulations would reveal the preferred spatial arrangement of the bulky phenyl and iodo substituents, which can influence steric accessibility at the reactive sites. For instance, studies on similar 1,3-diphenylpropan-1-one structures have analyzed the twisting of the phenyl rings relative to the central propanone moiety. researchgate.net

Solvation Effects: MD simulations explicitly model solvent molecules, providing a dynamic picture of how the solvent shell organizes around the solute. This can reveal specific solvent-solute interactions, such as hydrogen bonding, and how they might influence conformational preferences and reaction dynamics.

Interaction with Receptors: In the context of medicinal chemistry, if the molecule were being studied as a potential drug, MD simulations would be crucial. Docking studies could predict the binding mode of the molecule into the active site of a target protein, and subsequent MD simulations would assess the stability of the resulting complex over time, providing insights into binding affinity and residence time. nih.govmdpi.com

Advanced Analytical Characterization Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 2-Iodo-3-oxo-1,3-diphenylpropyl acetate (B1210297) (C₁₇H₁₅IO₃), HRMS provides an experimental mass measurement that can be compared to the theoretical exact mass.

The expected monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ¹²⁷I). Any deviation between the measured mass and the calculated mass is typically within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula.

Table 1: Theoretical Isotopic Mass Data for 2-Iodo-3-oxo-1,3-diphenylpropyl acetate

Isotope FormulaMonoisotopic Mass (Da)
C₁₇H₁₅IO₃394.0015

In a typical HRMS experiment, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to minimize fragmentation and ensure the observation of the molecular ion peak. The high resolving power of the mass analyzer (e.g., Orbitrap or FT-ICR) allows for the separation of ions with very similar mass-to-charge ratios, ensuring an accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a detailed picture of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (relative number of protons). For this compound, one would expect to see signals corresponding to the aromatic protons of the two phenyl groups, the methine protons of the propyl backbone, and the methyl protons of the acetate group. The diastereotopic nature of the methylene (B1212753) protons adjacent to the chiral center would likely result in complex splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbons (ketone and ester), the aromatic carbons, the carbons of the propyl chain (including the carbon bearing the iodine atom), and the methyl carbon of the acetate group. The chemical shifts of these carbons are indicative of their electronic environment.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace out the spin systems within the molecule. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations, confirming the connectivity between different functional groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0125 - 140
-CH(I)-5.0 - 6.030 - 40
-CH(OAc)-6.0 - 7.070 - 80
-C(=O)- (Ketone)-190 - 200
-C(=O)- (Ester)-168 - 172
-CH₃ (Acetate)2.0 - 2.520 - 22

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features would be the strong absorptions due to the carbonyl stretching vibrations of the ketone and the acetate ester. The ketone C=O stretch is typically observed in the range of 1700-1725 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1735-1750 cm⁻¹. The presence of two distinct carbonyl peaks would be a key diagnostic feature. Other important absorptions would include C-O stretching bands for the ester, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic rings.

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (Ketone)Stretch1700 - 1725
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1200 - 1300
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=C (Aromatic)Stretch1450 - 1600
C-IStretch500 - 600

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be employed. The purity of the sample would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): While the relatively high molecular weight and potential for thermal degradation of this compound might make GC-MS analysis challenging, it could still be a valuable tool, particularly for identifying more volatile impurities. The gas chromatograph would separate the components of the mixture, and the mass spectrometer would provide mass spectral data for each component, aiding in their identification.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. While obtaining a single crystal of this compound suitable for X-ray diffraction analysis may be challenging, the technique has been successfully applied to related α-haloketones and diphenylpropyl derivatives.

Analysis of the crystal structures of analogous compounds provides valuable insights into the likely solid-state conformation, intermolecular interactions, and absolute configuration of this compound. For instance, studies on similar structures can reveal preferred dihedral angles and the nature of non-covalent interactions, such as hydrogen bonding or halogen bonding, which can influence the physical properties of the compound.

Chiral Analytical Methods (e.g., Chiral HPLC) for Enantiomeric Excess Determination

Since this compound contains two chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral analytical methods are crucial for separating these stereoisomers and determining the enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the most common and reliable method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. This is particularly important in pharmaceutical and biological contexts where the different enantiomers may exhibit distinct activities.

Applications in Complex Molecule Synthesis

2-Iodo-3-oxo-1,3-diphenylpropyl acetate (B1210297) as a Versatile Synthetic Building Block

The utility of α-iodo carbonyl compounds as synthetic building blocks is well-established in organic chemistry. researchgate.net The presence of the iodine atom at the α-position to the carbonyl group in 2-iodo-3-oxo-1,3-diphenylpropyl acetate renders this carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide variety of substituents at this position, making it a valuable synthon for creating more complex molecules.

The general reactivity of α-iodo ketones involves the displacement of the iodide, which is an excellent leaving group, by a range of nucleophiles. This fundamental transformation is a cornerstone of its versatility.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile Type Resulting Bond Product Class
Amines C-N α-Amino ketones
Alcohols/Phenols C-O α-Alkoxy/Aryloxy ketones
Thiols/Thiophenols C-S α-Thio ketones
Carbanions (e.g., enolates) C-C 1,4-Dicarbonyl compounds

Precursor in Carbon-Carbon, Carbon-Oxygen, and Carbon-Nitrogen Bond Forming Reactions

The electrophilic nature of the α-carbon in this compound makes it an ideal precursor for forming crucial chemical bonds.

Carbon-Carbon Bond Formation: This compound can readily participate in reactions with organometallic reagents (like organocuprates) or enolates to form new C-C bonds. Such reactions are fundamental in extending carbon chains and building complex molecular skeletons. For instance, its reaction with a ketone enolate could lead to the formation of a γ-dicarbonyl compound, a valuable precursor for synthesizing five-membered rings.

Carbon-Oxygen Bond Formation: Reactions with alcohols or phenols, often under basic conditions, would lead to the synthesis of α-alkoxy or α-aryloxy ketones. These motifs are present in numerous natural products and pharmacologically active compounds.

Carbon-Nitrogen Bond Formation: The reaction of this compound with primary or secondary amines is expected to yield α-amino ketones. researchgate.net These products are important intermediates for the synthesis of amino alcohols, diamines, and various nitrogen-containing heterocycles. Hypervalent iodine reagents have also been instrumental in promoting C-N bond formation, showcasing the broader utility of iodine in such transformations.

Synthesis of Diverse Heterocyclic Frameworks from α-Iodo Carbonyl Precursors

α-Iodo carbonyl compounds are powerful precursors for the synthesis of a wide array of heterocyclic systems. researchgate.net The general strategy involves a nucleophilic attack on the α-carbon followed by an intramolecular cyclization. Given its structure, this compound could serve as a starting material for several important classes of heterocycles.

Table 2: Potential Heterocyclic Syntheses

Reactant Potential Heterocycle Reaction Type
Amidines Imidazoles Condensation/Cyclization
Thioamides/Thioureas Thiazoles Hantzsch-type synthesis
Hydrazines/Hydrazides Pyridazines/Oxadiazoles Condensation/Cyclization

For example, the reaction with a primary amine could potentially lead to the formation of a highly substituted aziridine (B145994) through a Michael addition followed by intramolecular cyclization. researchgate.net Similarly, condensation with thioamides could provide a route to substituted thiazoles. The versatility of molecular iodine in mediating such cyclizations to form furans, indoles, quinolines, and isoxazoles has been well-documented.

Strategic Intermediate in Multi-Step Total Synthesis Endeavors

In the context of total synthesis, the introduction of an iodo-keto-acetate functionality can be a strategic step. This moiety can be carried through several synthetic steps and then be elaborated at a later stage. The iodine atom can serve as a handle for late-stage functionalization, allowing for the introduction of key fragments or the formation of a crucial bond to complete the target molecule. For instance, the α-iodo ketone functionality can be used to set a stereocenter, which is then carried forward to influence the stereochemical outcome of subsequent reactions.

Design and Synthesis of Advanced Functional Organic Molecules

The reactivity of this compound also lends itself to the design of advanced functional materials. The phenyl groups in its structure provide a scaffold that can be further functionalized to tune electronic or photophysical properties. The iodo-keto moiety allows for the attachment of this core unit to other molecular components or polymers. For example, it could be used to synthesize specialized ligands for catalysis or to create building blocks for supramolecular assemblies. The ability to form C-N and C-O bonds allows for the incorporation of this structural unit into larger, more complex systems with tailored properties.

Future Research Directions and Perspectives

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The future of synthesizing 2-Iodo-3-oxo-1,3-diphenylpropyl acetate (B1210297) and related α-iodo-β-dicarbonyl compounds is intrinsically linked to the principles of green chemistry. Traditional iodination methods often rely on molecular iodine or N-iodosuccinimide (NIS), which can be associated with stoichiometric waste and the use of hazardous solvents. tandfonline.comacs.org Consequently, a significant research thrust is the development of more sustainable and environmentally friendly synthetic protocols.

Key areas of investigation include:

Catalytic Aerobic Oxidative Iodination: The use of potassium iodide as an iodine source, catalyzed by environmentally benign reagents like sodium nitrite (B80452) in acidic media, presents a greener alternative. mdpi.com This approach utilizes oxygen from the air as the terminal oxidant, with water often being the only byproduct.

Solid-State and Solvent-Free Reactions: Grinding reagents together in a mortar and pestle, a solvent-free approach, has shown promise for the selective α-iodination of 1,3-dicarbonyls and ketones. nih.gov This method minimizes solvent waste and can lead to simpler work-up procedures.

Aqueous Media Synthesis: The use of water as a solvent is highly desirable from an environmental standpoint. Research into developing iodination reactions that proceed efficiently in aqueous systems, perhaps using phase-transfer catalysis or water-soluble catalysts, is a critical future direction. organicers.org

Eco-Friendly Oxidants: The replacement of harsh oxidizing agents with more benign alternatives like hydrogen peroxide or sodium percarbonate is a key goal. mdpi.comnih.gov For instance, the combination of I2 with 30% aqueous H2O2 under solvent- and catalyst-free conditions has been shown to be effective for the iodination of aryl alkyl ketones. mdpi.com

The following table summarizes some emerging sustainable iodination methods:

MethodIodine SourceOxidant/CatalystKey Advantages
Aerobic Oxidative IodinationPotassium IodideSodium Nitrite / AcidUses air as oxidant, environmentally friendly. mdpi.com
Solvent-Free GrindingIodine / Oxone®NoneReduces solvent waste, simple procedure. nih.gov
Aqueous Hydrogen PeroxideIodine30% aq. H2O2Green oxidant, solvent- and catalyst-free. mdpi.com
Sodium Percarbonate MediatedIodine / KISodium PercarbonateStable, cheap, and eco-friendly oxidant. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Chemoselectivity, Regioselectivity, and Stereoselectivity

Achieving high levels of selectivity is a central challenge in the synthesis and subsequent reactions of complex molecules like 2-Iodo-3-oxo-1,3-diphenylpropyl acetate. Future research will heavily focus on the design and application of novel catalytic systems to control the outcome of chemical transformations with high precision.

Chemoselectivity: In molecules with multiple reactive sites, directing a reagent to a specific functional group is crucial. For instance, in the halogenation of a complex β-keto ester, a catalyst could be designed to favor α-halogenation over reaction with other potentially reactive groups in the molecule. youtube.com

Regioselectivity: For unsymmetrical ketones or β-dicarbonyl compounds, controlling the position of iodination is a significant challenge. While many methods for the regioselective iodination of aromatic ketones have been developed, extending these principles to aliphatic systems with multiple enolizable positions is an active area of research. arkat-usa.org

Stereoselectivity: The creation of chiral centers with a specific three-dimensional arrangement is paramount for the synthesis of biologically active molecules. The development of catalytic asymmetric halogenation reactions is a major goal. nih.gov This can be achieved through the use of chiral catalysts, such as Cinchona alkaloids or metal complexes with chiral ligands, that can control the facial selectivity of the electrophilic halogenation of a prochiral enolate. jku.atmdpi.com Phase-transfer catalysis has also emerged as a powerful tool for the asymmetric α-alkylation and halogenation of β-dicarbonyl compounds. researchgate.netrsc.org

The table below illustrates different types of selectivity and their importance in the context of this compound chemistry.

Selectivity TypeDescriptionRelevance to this compound
Chemoselective A reaction that preferentially targets one functional group over others. youtube.comIn a molecule with multiple carbonyl groups or other reactive sites, a chemoselective iodination would specifically target the α-position of the desired β-dicarbonyl moiety.
Regioselective A reaction that favors bond formation at a particular position over other possible positions. youtube.comFor an unsymmetrical analog of this compound, a regioselective synthesis would place the iodine atom at a specific α-carbon.
Stereoselective A reaction in which one stereoisomer is formed or destroyed preferentially over all others. researchgate.netAn asymmetric synthesis of this compound would produce a single enantiomer, which is crucial if the compound is intended for biological applications where stereochemistry dictates activity.

Deeper Mechanistic Understanding of Complex Transformation Pathways

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. For α-halo-β-dicarbonyl compounds, which can undergo a variety of transformations, elucidating the intricate details of their reaction pathways is a key research objective.

Future investigations will likely focus on:

The Role of Intermediates: The reactions of α-haloketones can proceed through various intermediates, such as enols, enolates, or even radical species. jove.comorganic-chemistry.orglibretexts.org Detailed mechanistic studies, employing techniques like in-situ spectroscopy and kinetic analysis, can provide a clearer picture of these transient species and their role in determining the reaction outcome.

Hypervalent Iodine Chemistry: Hypervalent iodine reagents are increasingly used for the α-functionalization of carbonyl compounds. nih.govrsc.org Mechanistic studies suggest that these reactions may proceed through unprecedented iodine(III)-promoted enolization processes or involve iodonium (B1229267) intermediates that act as Lewis acids. nih.govresearchgate.net Further exploration of these pathways could lead to the development of novel and highly selective transformations.

Synthesis of Analogs with Tunable Reactivity Profiles

The chemical reactivity of this compound is largely dictated by the interplay of the carbonyl groups, the iodine atom, and the phenyl and acetate substituents. A promising avenue for future research is the systematic synthesis of analogs with modified structures to fine-tune their reactivity profiles for specific applications.

This can be achieved by:

Varying the Halogen: Replacing iodine with bromine or chlorine would alter the electrophilicity of the α-carbon and the leaving group ability of the halide, thereby influencing the rates of nucleophilic substitution and other reactions.

Modifying the Phenyl Groups: Introducing electron-donating or electron-withdrawing substituents on the phenyl rings would modulate the electronic properties of the entire molecule, affecting the acidity of the α-proton and the reactivity of the carbonyl groups.

Altering the Ester Group: Changing the acetate to other ester groups with varying steric bulk or electronic properties could influence the molecule's conformation and its interaction with catalysts or reagents.

By creating a library of such analogs, researchers can establish structure-activity relationships that will guide the design of molecules with tailored reactivity for use in, for example, the synthesis of complex heterocyclic compounds or as probes for biological systems. nih.gov

Integration of Advanced Computational Studies for Rational Reaction Design and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experiments alone. In the context of this compound and its chemistry, computational studies can play a pivotal role in several areas:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reaction pathways, identify transition states, and calculate activation energies. mdpi.com This can help to rationalize experimentally observed product distributions and predict the feasibility of new reactions.

Catalyst Design: Computational modeling can be used to design new catalysts with enhanced activity and selectivity. By simulating the interaction of a substrate with a catalyst, researchers can identify the key factors that govern stereocontrol and use this knowledge to design more effective catalysts.

Predicting Reactivity: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of different analogs with their observed reactivity. This can accelerate the discovery of new compounds with desired properties without the need for exhaustive experimental screening.

The synergy between experimental and computational approaches will be crucial for the rational design and optimization of synthetic routes to and transformations of this compound and related compounds, ultimately leading to more efficient and selective chemical processes. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.